molecular formula C9H18O3Si B8578443 3-Methacryloxypropyldimethylsilanol CAS No. 119052-13-0

3-Methacryloxypropyldimethylsilanol

Cat. No. B8578443
Key on ui cas rn: 119052-13-0
M. Wt: 202.32 g/mol
InChI Key: HYWZOETUAIBWEZ-UHFFFAOYSA-N
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Patent
US05045621

Procedure details

After 60 mL of water, 60 ml of diethyl ether, and 7 g (83 mmol) of sodium bicarbonate had been placed into a four-necked flask, the temperature was lowered to 0° C. Next, 15 g (68 mmol) of 3-methacryloxypropyldimethylchlorosilane were added dropwise into the resulting mixture, which was being agitated, via a dropping funnel. After the reaction had been completed, the ether layer was separated and then washed with water once. After the ether had subsequently been distilled and removed at room temperature and reduced pressure, 3-methacryloxypropyldimethylsilanol (hereafter, "MPOH") was obtained. The structure of said compound was verified by gas chromatographic analysis (GLC) and nuclear magnetic resonance analysis (NMR).
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.C(=O)(O)[O-:3].[Na+].[C:7]([O:12][CH2:13][CH2:14][CH2:15][Si:16]([CH3:19])([CH3:18])Cl)(=[O:11])[C:8]([CH3:10])=[CH2:9]>C(OCC)C>[C:7]([O:12][CH2:13][CH2:14][CH2:15][Si:16]([CH3:19])([CH3:18])[OH:3])(=[O:11])[C:8]([CH3:10])=[CH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
O
Name
Quantity
7 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCC[Si](Cl)(C)C

Conditions

Stirring
Type
CUSTOM
Details
was being agitated, via a dropping funnel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was lowered to 0° C
CUSTOM
Type
CUSTOM
Details
the ether layer was separated
WASH
Type
WASH
Details
washed with water once
DISTILLATION
Type
DISTILLATION
Details
After the ether had subsequently been distilled
CUSTOM
Type
CUSTOM
Details
removed at room temperature

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCC[Si](O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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